Core Scaffold Comparison: 1,2-Thiazinane-1,1-dioxide vs. Isothiazolidin-3-one-1,1-dioxide CK2 Inhibitory Activity
The isothiazolidin-3-one-1,1-dioxide scaffold has produced a potent CK2 inhibitor, 3-{[2-chloro-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid, with an IC₅₀ of 1.5 µM [1]. The target compound replaces the isothiazolidin-3-one ring with a 1,2-thiazinane-1,1-dioxide, thereby removing the 3-oxo group and altering the ring saturation. Direct IC₅₀ data for the target compound are not publicly available. However, the scaffold switch is known to modulate the electron density on the sulfonamide group and to change the preferred ring pucker, which can influence hydrogen-bonding interactions with the CK2α hinge region [1]. This structural distinction provides a basis for exploiting differential kinase selectivity profiles not achievable with the oxo-substituted scaffold.
Comparator: isothiazolidin-3-one-1,1-dioxide CK2 inhibitor IC₅₀ 1.5 µM (CK2α)
| Evidence Dimension | CK2α inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not reported in public literature |
| Comparator Or Baseline | 3-{[2-chloro-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid: IC₅₀ = 1.5 µM (recombinant human CK2α, in vitro kinase assay) [1] |
| Quantified Difference | Data unavailable; scaffold difference is qualitative |
| Conditions | In vitro kinase inhibition assay using recombinant human CK2α; detailed protocol in reference [1] |
Why This Matters
The absence of the 3-oxo group differentiates the target compound's pharmacophore from the most potent published analog in this chemical class, offering a distinct starting point for SAR exploration.
- [1] Chekanov, M. O.; Ostrynska, O. V.; Synyugin, A. R.; Bdzhola, V. G.; Yarmoluk, S. M. Design, synthesis and evaluation of 2-phenylisothiazolidin-3-one-1,1-dioxides as a new class of human protein kinase CK2 inhibitors. J. Enzyme Inhib. Med. Chem. 2014, 29 (3), 338–343. View Source
